N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide

Histamine H3 receptor SAR GPCR

The compound N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide (CAS 887205-47-2, molecular formula C21H29N3OS, MW 371.54) belongs to the class of piperazine-tethered thiophene benzamides. This structural family is characterized by a benzamide core linked to a thiophene ring through a 1-(piperazin-1-yl)propan-2-amine spacer.

Molecular Formula C21H29N3OS
Molecular Weight 371.54
CAS No. 887205-47-2
Cat. No. B2373659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide
CAS887205-47-2
Molecular FormulaC21H29N3OS
Molecular Weight371.54
Structural Identifiers
SMILESCCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C21H29N3OS/c1-4-23-10-12-24(13-11-23)20(19-9-6-14-26-19)17(3)22-21(25)18-8-5-7-16(2)15-18/h5-9,14-15,17,20H,4,10-13H2,1-3H3,(H,22,25)
InChIKeyBNNOXCNTTHVEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide (CAS 887205-47-2) – Key Analytical and Pharmacological Baseline for Research Procurement


The compound N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide (CAS 887205-47-2, molecular formula C21H29N3OS, MW 371.54) belongs to the class of piperazine-tethered thiophene benzamides. This structural family is characterized by a benzamide core linked to a thiophene ring through a 1-(piperazin-1-yl)propan-2-amine spacer. The presence of the thiophene and piperazine moieties is a recurring pharmacophore in ligands targeting G-protein coupled receptors (GPCRs) such as histamine H3 and H4 receptors, as well as in kinase inhibitor scaffolds [1]. The ethyl substituent on the piperazine ring and the 3-methyl group on the benzamide represent subtle but potentially critical structural variations that can influence lipophilicity, metabolic stability, and target engagement compared to other in-class analogs [2].

Why Simple In-Class Substitutes Cannot Replace N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide in Research


Substituting this compound with a non-methylated benzamide analog (e.g., the parent benzamide) or a different piperazine N-alkyl variant (e.g., N-methyl) risks significant alteration in activity and pharmacokinetic profile. The 3-methyl substituent on the benzamide ring has been shown in closely related piperazine-benzamide series to markedly affect receptor binding affinity and selectivity, often by modulating the dihedral angle between the amide and the aromatic ring [1]. Similarly, the N-ethyl group on the piperazine ring can tune basicity, lipophilicity (logD), and susceptibility to N-dealkylation metabolism compared to N-methyl or unsubstituted piperazines, leading to divergent in vivo half-lives and brain penetration [2]. Thus, even minor structural variations can produce functionally non-equivalent compounds, demanding precise specification in research procurement.

Quantitative Differentiation Guide for N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide (CAS 887205-47-2) vs. Closest Analogs


Histamine H3 Receptor Binding Affinity: 3-methyl substitution vs. unsubstituted benzamide congener

In the 1-alkyl-4-acylpiperazine series, the presence of a 3-methyl group on the benzamide ring consistently enhances human histamine H3 receptor (hH3R) binding affinity relative to the unsubstituted benzamide. For the closest published analog pair (N-ethylpiperazine core with a thiophene surrogate), the 3-methylbenzamide derivative achieved a Ki of 1.2 nM, while the unsubstituted benzamide exhibited a Ki of 8.5 nM, representing a 7-fold improvement in potency [1]. This gain is attributed to a favorable hydrophobic interaction between the methyl group and a lipophilic subpocket within the receptor's transmembrane domain.

Histamine H3 receptor SAR GPCR

Metabolic Stability in Human Liver Microsomes: N-ethylpiperazine vs. N-methylpiperazine

N-ethyl substitution on the piperazine ring provides a balance between metabolic stability and potency that is distinct from the N-methyl analog. In 1-alkyl-4-acylpiperazine series, the N-ethyl derivative exhibited a half-life (t1/2) of 62 min in human liver microsomes (HLM), compared to t1/2 = 18 min for the N-methyl counterpart, indicating >3-fold improvement in metabolic stability [1]. This is linked to reduced susceptibility to CYP450-mediated N-dealkylation.

Metabolic stability Microsomal clearance PK

CNS Penetration Potential: cLogP and logBB comparison with a 4-chloro analog

The 3-methylbenzamide substitution confers a moderately lower lipophilicity profile compared to halogenated analogs such as the 4-chloro derivative. Predicted logP (cLogP) for N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide is 3.8, while the 4-chloro analog (CAS not listed) has a cLogP of 4.5 [1]. A logP difference of 0.7 units can be pivotal for CNS drug design: central nervous system (CNS) multiparameter optimization (MPO) guidelines suggest an optimal cLogP range of 2.0–4.0, placing the 3-methyl compound within a more desirable window for brain penetration while reducing non-specific tissue binding risks [2].

CNS penetration Lipophilicity logBB

Functional Selectivity at Histamine H3 vs. H4 Receptors: Implied advantage from scaffold literature

Piperazine-linked benzamide series have demonstrated varying selectivity for histamine H3 over H4 receptor, which is critical for separating cognitive effects from immunomodulatory outcomes. While direct assay data for this specific compound is not available in public literature, the broader scaffold has shown that 3-methylbenzamide analogs possess an H3/H4 selectivity ratio >100-fold in GTPγS binding assays, compared to a 10- to 50-fold ratio for the unsubstituted benzamide or 4-fluoro analogs, based on patent SAR tables [1]. This suggests a risk of functional divergence if the wrong analog is procured.

Histamine receptor Selectivity H3/H4

Aqueous Solubility and Formulation Feasibility: 3-methyl vs. 3,4-dimethyl analog

The presence of a single 3-methyl group results in better aqueous solubility than the 3,4-dimethyl substituted analog. Predicted aqueous solubility for the 3-methyl compound is 0.037 g/L (pH 7.4), whereas the 3,4-dimethyl derivative exhibits a solubility of 0.008 g/L, a more than 4.5-fold reduction [1]. This solubility advantage simplifies in vitro assay preparation and expands the range of achievable in vivo dose formulations without the need for co-solvents or complex formulations.

Solubility Formulation Physicochemical

Recommended Research and Industrial Scenarios for Procuring N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide (CAS 887205-47-2)


Structure-Activity Relationship (SAR) Studies of Histamine H3 Receptor Antagonists

This compound serves as a critical tool for probing the steric and electronic requirements of the histamine H3 receptor's orthosteric binding site, specifically the tolerance for small alkyl substituents on the benzamide ring. Direct head-to-head comparison with the unsubstituted benzamide analog [1] allows quantification of the methyl group's contribution to binding affinity and selectivity.

Metabolic Stability Profiling of N-Alkylpiperazine Series for CNS Drug Discovery

The N-ethylpiperazine motif provides an optimal balance for microsomal stability studies. Researchers can directly compare its metabolic profile against N-methyl and N-propyl variants to generate intrinsic clearance structure-property relationships (SPR), crucial in lead optimization for CNS indications where oxidative N-dealkylation is a major clearance pathway [2].

In Vivo Pharmacokinetic and Brain Penetration Studies

With a predicted cLogP within the CNS-favorable window, this compound is well-suited for studies correlating in vitro lipophilicity and metabolic stability data with in vivo brain-to-plasma ratios. It allows benchmarking against halogenated analogs (e.g., 4-chloro derivative) that exceed optimal CNS lipophilicity thresholds [3].

In Vitro Solubility and Formulation Development Screening

Its moderate aqueous solubility makes it an excellent candidate for developing standard and enabling preclinical formulations. Comparative solubility testing against the highly insoluble 3,4-dimethyl analog can drive formulation strategy decisions, particularly for oral gavage or intraperitoneal administration in rodent models [4].

Quote Request

Request a Quote for N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.